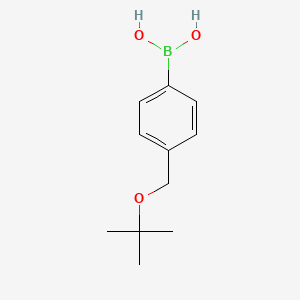

4-tert-Butoxymethylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-4-6-10(7-5-9)12(13)14/h4-7,13-14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBBCXVELDRAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)COC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395330 | |

| Record name | 4-tert-Butoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024017-53-5 | |

| Record name | 4-tert-Butoxymethylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tert-Butoxymethyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-tert-Butoxymethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1024017-53-5

This technical guide provides a comprehensive overview of 4-tert-Butoxymethylphenylboronic acid, a valuable building block in organic synthesis, particularly relevant to drug discovery and development. This document details its chemical and physical properties, a plausible synthetic route, its primary applications, and a generalized role in modulating signaling pathways.

Compound Identification and Properties

This compound is an organoboron compound characterized by a phenylboronic acid scaffold substituted with a tert-butoxymethyl group. This substitution imparts specific steric and electronic properties that are beneficial in various chemical transformations. It is crucial to distinguish this compound from the similarly named 4-tert-Butylphenylboronic acid (CAS: 123324-71-0), which has a different chemical structure and properties.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1024017-53-5 |

| Molecular Formula | C₁₁H₁₇BO₃ |

| Molecular Weight | 208.06 g/mol |

| Appearance | Solid |

| Boiling Point | 325.5 ± 44.0 °C (Predicted)[1] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted)[1] |

| pKa | 8.54 ± 0.16 (Predicted)[1] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[1] |

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis would likely start from 1-bromo-4-(tert-butoxymethyl)benzene. This starting material can be prepared via the Williamson ether synthesis from 4-bromobenzyl alcohol and tert-butanol. The subsequent steps to the desired boronic acid are outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Generalized):

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 1-bromo-4-(tert-butoxymethyl)benzene in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction.

-

Borylation: Cool the resulting Grignard reagent to -78°C. Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the low temperature.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

-

Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound in drug development and organic synthesis is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceutically active molecules.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (Generalized for Suzuki-Miyaura Coupling):

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degassing: Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Role in Modulating Signaling Pathways

While specific studies detailing the interaction of this compound with biological targets are not widely published, arylboronic acids, in general, are known to act as enzyme inhibitors.[3] The boronic acid moiety can form a reversible covalent bond with the hydroxyl group of serine residues in the active site of certain enzymes, particularly serine proteases.[4] This interaction can lead to the inhibition of the enzyme's catalytic activity.

Many signaling pathways are regulated by proteases, and their inhibition can have significant therapeutic effects. For instance, the inhibition of proteases involved in cancer cell migration and proliferation is a key strategy in oncology drug development.[5]

Caption: Generalized inhibition of a serine protease by an arylboronic acid.

This diagram illustrates a generalized mechanism where an arylboronic acid, such as this compound, can inhibit a serine protease. By blocking the active site, the inhibitor prevents the cleavage of the natural substrate, thereby interrupting the downstream signaling pathway. This mode of action is relevant for the development of therapeutics for a variety of diseases, including cancer and inflammatory disorders.[3][5]

Safety and Handling

This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a summary of the available information on this compound for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. This compound CAS#: 1024017-53-5 [m.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-tert-Butoxymethylphenylboronic acid: Properties and Applications in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-tert-Butoxymethylphenylboronic acid, a key building block in modern organic synthesis. The document details its physicochemical properties, a generalized experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visual representation of the experimental workflow. This information is intended to support researchers and professionals in the fields of medicinal chemistry, materials science, and drug development in leveraging this versatile reagent for the synthesis of complex molecules.

Core Properties of this compound

Quantitative data for this compound are summarized in the table below. These properties are essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Reference |

| Molecular Weight | 208.06 g/mol | [1] |

| Molecular Formula | C₁₁H₁₇BO₃ | [1] |

| CAS Number | 1024017-53-5 | [1] |

| Purity | Typically ≥98% | [1] |

Application in Suzuki-Miyaura Cross-Coupling

Boronic acids are fundamental reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and organic electronic materials such as OLEDs. The tert-butoxymethyl group on the phenyl ring can influence the steric and electronic properties of the molecule, potentially affecting reaction outcomes and the physicochemical properties of the final product.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. This protocol is a representative example and may require optimization for specific substrates and reaction scales.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, DMF, 5-10 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 mmol) followed by the anhydrous solvent (5-10 mL).

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling reaction described in the protocol.

Signaling Pathways and Logical Relationships

In the context of drug discovery, boronic acids can act as inhibitors of certain enzymes, particularly serine proteases, by forming a stable tetrahedral intermediate with the catalytic serine residue. The boronic acid moiety mimics the transition state of peptide bond hydrolysis. While specific signaling pathways involving this compound are not extensively documented, its derivatives, synthesized via the Suzuki-Miyaura coupling, could be designed to target various biological pathways implicated in disease.

The logical relationship in its synthetic application is straightforward: it serves as a molecular scaffold to introduce a substituted phenyl ring into a target molecule. The workflow for this process is depicted in the diagram below, illustrating the progression from starting materials to a more complex final product.

References

Synthesis of 4-tert-Butoxymethylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a proposed synthesis protocol for 4-tert-Butoxymethylphenylboronic acid. The information is curated for professionals in chemical research and drug development, offering detailed experimental methodologies and structured data for practical application.

Introduction

This compound is an organic compound of interest in medicinal chemistry and materials science. Its synthesis, while not extensively documented in dedicated literature, can be effectively achieved through a modification of the Williamson ether synthesis. This method involves the reaction of an appropriate benzyl halide with a bulky alkoxide. This guide outlines a reliable protocol for its preparation, starting from commercially available reagents.

Proposed Synthesis Pathway

The recommended synthesis route for this compound involves the nucleophilic substitution of the bromine atom in (4-(bromomethyl)phenyl)boronic acid with potassium tert-butoxide. This reaction falls under the category of Williamson ether synthesis, a well-established method for forming ethers.[1][2] The primary benzylic halide structure of the starting material is well-suited for an SN2 reaction, which generally proceeds efficiently with primary alkyl halides.[1]

The general reaction is as follows:

(4-(bromomethyl)phenyl)boronic acid) + Potassium tert-butoxide → this compound + Potassium bromide

A suitable aprotic solvent such as Tetrahydrofuran (THF) is proposed to facilitate the reaction.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the proposed synthesis protocol. Please note that the reaction time and yield are estimated based on typical Williamson ether syntheses and may require optimization.

| Parameter | Value | Notes |

| Reactants | ||

| (4-(bromomethyl)phenyl)boronic acid | 1.0 eq | Commercially available.[3][4][5] |

| Potassium tert-butoxide | 1.1 eq | A slight excess is used to ensure complete reaction. |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | ~0.1 M concentration of starting material | A common solvent for Williamson ether synthesis.[1] |

| Reaction Conditions | ||

| Temperature | Room Temperature (approx. 20-25 °C) | Mild conditions are generally sufficient. |

| Reaction Time | 12-24 hours (estimated) | Progress can be monitored by TLC. |

| Atmosphere | Inert (e.g., Nitrogen or Argon) | To prevent side reactions with moisture or oxygen. |

| Yield | ||

| Estimated Yield | 80-90% | Based on typical yields for similar reactions. |

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials:

-

(4-(bromomethyl)phenyl)boronic acid

-

Potassium tert-butoxide

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Septa

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add (4-(bromomethyl)phenyl)boronic acid (e.g., 10.0 g, 1.0 eq).

-

Dissolution: Add anhydrous THF (e.g., 200 mL) to the flask via a syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Addition of Base: Carefully add potassium tert-butoxide (e.g., 1.1 eq) to the reaction mixture in portions under a positive pressure of nitrogen. The addition may be slightly exothermic.

-

Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer with 1 M HCl, followed by saturated aqueous sodium chloride (brine).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation and Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be purified by recrystallization or column chromatography on silica gel.

-

Visualization of the Synthesis Pathway

The following diagram illustrates the chemical transformation in the synthesis of this compound.

References

An In-depth Technical Guide to 4-tert-Butoxymethylphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 4-tert-Butoxymethylphenylboronic acid (CAS No. 1024017-53-5), a versatile building block in organic synthesis with significant potential in pharmaceutical and materials science research.

Core Properties

This compound is a substituted arylboronic acid featuring a tert-butoxymethyl ether group at the para position. This structural motif imparts unique solubility and reactivity characteristics, making it a valuable reagent in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1024017-53-5 | [1] |

| Molecular Formula | C₁₁H₁₇BO₃ | [1] |

| Molecular Weight | 208.06 g/mol | [1] |

| Appearance | Off-white solid (Predicted) | [2] |

| Boiling Point (Predicted) | 325.5 ± 44.0 °C | [2] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 8.54 ± 0.16 | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a plausible and commonly employed synthetic route involves the lithiation of a suitable precursor followed by borylation. A general procedure, adapted from methods for synthesizing similar arylboronic acids, is proposed below. This protocol should be considered a starting point for experimental work and may require optimization.

Proposed Synthesis of this compound

The synthesis can be envisioned in two main steps: the preparation of the starting material, 1-bromo-4-(tert-butoxymethyl)benzene, and its subsequent conversion to the target boronic acid.

Workflow for the Proposed Synthesis

Caption: Proposed synthetic route to this compound.

Step 1: Synthesis of 1-Bromo-4-(tert-butoxymethyl)benzene

This step involves the Williamson ether synthesis to protect the hydroxyl group of 4-bromobenzyl alcohol.

-

Materials:

-

4-Bromobenzyl alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

tert-Butyl bromide (t-BuBr)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Add tert-butyl bromide (1.5 equivalents) and stir the reaction mixture at room temperature overnight.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-4-(tert-butoxymethyl)benzene.

-

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by borylation with a borate ester.

-

Materials:

-

1-Bromo-4-(tert-butoxymethyl)benzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether or Ethyl acetate

-

-

Procedure:

-

Dissolve 1-bromo-4-(tert-butoxymethyl)benzene (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the aryllithium solution, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C and acidify with aqueous HCl (to pH ~2).

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude boronic acid can be purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

-

Spectroscopic and Analytical Data

While specific experimental spectra for this compound are not available in the searched literature, the following table outlines the expected characteristic signals based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (AA'BB' system, ~7.2-7.8 ppm), Methylene protons (-CH₂-, ~4.5 ppm, singlet), tert-Butyl protons (-C(CH₃)₃, ~1.3 ppm, singlet), Boronic acid protons (-B(OH)₂, broad singlet, variable chemical shift). |

| ¹³C NMR | Aromatic carbons (~125-140 ppm), Methylene carbon (-CH₂-, ~65 ppm), Quaternary tert-butyl carbon (-C(CH₃)₃, ~75 ppm), Methyl carbons of tert-butyl group (-C(CH₃)₃, ~28 ppm). The carbon attached to the boron atom may be difficult to observe. |

| FT-IR (cm⁻¹) | O-H stretch (broad, ~3200-3500), C-H stretch (aromatic and aliphatic, ~2850-3100), C=C stretch (aromatic, ~1600, 1500), C-O stretch (ether, ~1050-1150), B-O stretch (~1350). |

| Mass Spectrometry | The molecular ion peak [M]⁺ at m/z = 208.06. Fragmentation may involve the loss of the tert-butyl group or the entire tert-butoxymethyl group. Boronic acids can also form cyclic trimers (boroxines) which may be observed. |

Applications in Research and Development

Arylboronic acids are cornerstone reagents in modern organic synthesis, primarily due to their utility in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The tert-butoxymethyl group is generally stable under typical Suzuki conditions and can be deprotected under acidic conditions if the corresponding benzyl alcohol is desired in the final product.

General Suzuki-Miyaura Coupling Workflow

References

An In-depth Technical Guide on the Solubility of Arylboronic Acids with a Focus on 4-tert-Butoxymethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butoxymethylphenylboronic acid is a member of the arylboronic acid family, a class of compounds that are pivotal in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in the development of new pharmaceuticals and advanced materials. The solubility of boronic acids is a critical parameter that influences reaction kinetics, purification strategies, and formulation of final products. This guide provides an overview of the factors influencing the solubility of arylboronic acids and presents a general methodology for its experimental determination, in light of the limited publicly available solubility data for this compound itself.

Physicochemical Properties of a Structurally Related Analog: 4-tert-Butylphenylboronic Acid

To provide context, the table below summarizes the known physical and chemical properties of 4-tert-butylphenylboronic acid, a structurally similar compound. These properties can offer initial insights into the expected behavior of this compound.

| Property | Value |

| Molecular Formula | C10H15BO2 |

| Molecular Weight | 178.036 g/mol [1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 191-196 °C[1] |

| Boiling Point | 296.7 °C at 760 mmHg[1] |

| Density | 1.02 g/cm³[1] |

| Flash Point | 133.2 °C[1] |

Factors Influencing Boronic Acid Solubility

The solubility of arylboronic acids is influenced by a combination of factors related to their molecular structure and the nature of the solvent.

-

Substituents on the Phenyl Ring : The type and position of substituents on the phenyl ring have a significant impact on the properties of boronic acids, including their solubility.[2] For instance, the introduction of an isobutoxy group into the phenylboronic acid ring generally increases its solubility in many common organic solvents.[3]

-

Solvent Polarity : The principle of "like dissolves like" is a key determinant. Boronic acids, possessing both a nonpolar aryl group and a polar boronic acid moiety, exhibit varied solubility in a range of organic solvents.[4]

-

Temperature : Solubility is generally temperature-dependent, with many compounds exhibiting increased solubility at higher temperatures.[4]

-

Dehydration and Boroxine Formation : A unique characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[2] This equilibrium between the acid and its boroxine form can be influenced by the solvent and temperature, which in turn affects solubility measurements.[2]

-

pH and pKa : For aqueous solutions, the pH is a critical factor. The solubility of boronic acids can be significantly affected by pH due to the ionization of the boronic acid group. The addition of polyols like mannitol can increase the aqueous solubility of boronic acids by lowering their pKa.[5]

General Experimental Protocol for Solubility Determination

While a specific protocol for this compound is not available, a general and reliable method for determining the solubility of arylboronic acids is the dynamic (synthetic) method.[2][3] This method involves monitoring the disappearance of turbidity as a saturated solution is heated.

Materials and Equipment:

-

The arylboronic acid of interest

-

A selection of organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)[2][3]

-

Jacketed glass vessel with a magnetic stirrer

-

Thermostat for temperature control

-

Luminance probe or a similar light intensity measurement device[2][3]

-

Precision thermometer

Procedure:

-

Sample Preparation : A known mass of the arylboronic acid is added to a known volume or mass of the chosen solvent in the jacketed glass vessel.

-

Heating and Observation : The mixture is heated at a controlled rate while being stirred continuously.

-

Turbidity Measurement : The luminance probe is used to measure the light intensity passing through the solution. The point at which the last solid particles dissolve, resulting in a clear solution, is marked by a distinct change in the measured light intensity.

-

Temperature Recording : The temperature at which the solution becomes clear is recorded as the equilibrium solubility temperature for that specific concentration.

-

Data Collection : The experiment is repeated with different concentrations of the solute in the solvent to generate a solubility curve (solubility vs. temperature).

This dynamic method is advantageous for boronic acids as it can be less susceptible to issues related to the slow kinetics of dissolution and the equilibrium between the acid and its boroxine.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the dynamic determination of boronic acid solubility.

Caption: A flowchart of the dynamic method for determining boronic acid solubility.

Conclusion

Understanding the solubility of this compound is crucial for its effective application in research and development. In the absence of specific published data, this guide provides a comprehensive framework based on the properties of analogous compounds and established methodologies for determining the solubility of arylboronic acids. The provided experimental protocol and workflow diagram offer a practical starting point for researchers to quantitatively assess the solubility of this and other similar boronic acids in various solvent systems, thereby facilitating their use in synthetic chemistry and drug discovery.

References

Stability and Storage of 4-tert-Butoxymethylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-tert-Butoxymethylphenylboronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this reagent in research and development settings. The guidance is based on established principles for arylboronic acids and available data for structurally related compounds.

Core Stability Characteristics

This compound, like many arylboronic acids, is a crystalline solid that is relatively stable under ambient conditions compared to other organometallic reagents. However, its long-term stability is influenced by environmental factors such as temperature, moisture, and light. The primary degradation pathways for this class of compounds include protodeboronation, oxidation, and dehydration to form the corresponding boroxine anhydride.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of this compound. The following table summarizes the recommended conditions based on supplier information for the target compound and closely related analogues.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or 0-6°C | To minimize thermal degradation and the rate of anhydride formation. |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | To prevent accelerated degradation.[1] |

| Handling | Handle in a well-ventilated area, avoid dust formation, use appropriate Personal Protective Equipment (PPE) | To ensure operator safety and prevent contamination. |

Key Degradation Pathways

Understanding the potential degradation pathways is essential for troubleshooting experimental results and for developing robust analytical methods.

Dehydration to Boroxine Anhydride

A common process for phenylboronic acids is the reversible dehydration to form a trimeric anhydride known as a boroxine. This can occur both in the solid state upon storage and in solution upon heating. The presence of varying amounts of the anhydride is common in commercial batches of similar boronic acids.

Caption: Reversible dehydration of this compound to its boroxine.

Protodeboronation

Protodeboronation is a significant degradation pathway for arylboronic acids, particularly in aqueous media. This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, yielding tert-butoxymethylbenzene. The reaction rate is highly dependent on the pH of the solution.

Caption: Protodeboronation of this compound.

Oxidation

Oxidative degradation can lead to the cleavage of the boronic acid group, resulting in the formation of the corresponding phenol. This pathway has been observed for other boronic acid derivatives, particularly in the presence of oxidizing agents.

Caption: Oxidative degradation to the corresponding phenol.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a systematic approach involving forced degradation and long-term stability studies is recommended.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and pathways.

Objective: To evaluate the stability of the compound under stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, and oxidation).

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile, methanol, water).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C.

-

Base Hydrolysis: 0.1 M NaOH at 60°C.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2] A control sample should be protected from light.

-

-

Analysis: At specified time points, analyze the stressed samples against a control using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Characterize major degradation products using LC-MS and NMR.

Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

-

Sample Storage: Store multiple batches of this compound in tightly sealed containers under the recommended conditions (2-8°C, protected from light and moisture).

-

Time Points: Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, assess the purity and physical appearance of the compound. The purity should be determined by a validated, stability-indicating HPLC method.

The following diagram outlines a general workflow for a comprehensive stability testing program.

Caption: A general workflow for stability testing of this compound.

Conclusion

While this compound is a relatively stable compound, its integrity can be compromised by exposure to heat, moisture, and light. The primary degradation pathways are dehydration to the boroxine, protodeboronation, and oxidation. Adherence to the recommended storage conditions—specifically, refrigeration under an inert atmosphere in a tightly sealed, opaque container—is critical for maximizing its shelf-life and ensuring reliable performance in synthetic applications. A robust stability testing program, as outlined in this guide, is recommended to establish in-house shelf-life and to understand the degradation profile under specific laboratory or manufacturing conditions.

References

An In-depth Technical Guide to the NMR Analysis of 4-tert-Butoxymethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-tert-Butoxymethylphenylboronic acid. Due to the limited availability of public experimental spectra for this specific compound, this document outlines the predicted ¹H and ¹³C NMR data based on established chemical shift principles and data from analogous structures. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound in a laboratory setting.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and integration values for this compound. These predictions are based on the analysis of its constituent functional groups.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Doublet (d) | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.3 - 7.4 | Doublet (d) | 2H | Ar-H (ortho to -CH₂O-) |

| ~4.5 | Singlet (s) | 2H | -CH ₂-O- |

| ~1.3 | Singlet (s) | 9H | -C(CH ₃)₃ |

| (Broad) | (Singlet, br s) | 2H | -B(OH )₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Ar-C (para to -B(OH)₂) |

| ~135 | Ar-C (ortho to -B(OH)₂) |

| ~130 (broad) | Ar-C -B(OH)₂ (ipso) |

| ~128 | Ar-C (ortho to -CH₂O-) |

| ~75 | -C (CH₃)₃ |

| ~73 | -C H₂-O- |

| ~29 | -C(C H₃)₃ |

Experimental Protocols

While specific experimental data for the target molecule is not available, a standard protocol for NMR analysis is provided below.

Sample Preparation for NMR Analysis

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for boronic acids. DMSO-d₆ is often preferred as it can facilitate the exchange of the acidic boronic acid protons, leading to a broader, more distinct -B(OH)₂ signal.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.

-

Standard: If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another suitable standard) may be added. For routine characterization, the residual solvent peak can often be used as a reference.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each carbon, which simplifies interpretation.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard or the residual solvent peak.

Visualizations

Molecular Structure and NMR Assignments

Caption: Molecular structure of this compound.

Workflow for NMR Analysis

Caption: General workflow for the NMR analysis of a chemical compound.

An In-depth Technical Guide to the Safe Handling of 4-tert-Butoxymethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling protocols for 4-tert-Butoxymethylphenylboronic acid, a key reagent in organic synthesis. The information is compiled to ensure safe laboratory practices and to provide a deeper understanding of the compound's properties for research and development applications.

Section 1: Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 1024017-53-5[1][2][3] |

| Molecular Formula | C11H17BO3 |

| Molecular Weight | 208.06 g/mol |

| Appearance | Solid |

Section 2: Hazard Identification and Safety Data

This section summarizes the known hazards associated with this compound and related phenylboronic acid derivatives.

| Hazard Statement | Classification | Precautionary Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[5] |

Pictograms:

Signal Word: Warning

Section 3: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[5][6] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[5][6][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6][7] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a physician if you feel unwell.[6] |

Section 4: Handling and Storage

Proper handling and storage are crucial for maintaining the integrity and safety of boronic acids.

| Aspect | Protocol |

| Handling | Avoid contact with skin, eyes, and clothing.[8] Avoid breathing dust.[6] Use only in a well-ventilated area.[6] Wash hands thoroughly after handling.[7] |

| Storage | Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][8] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] |

Section 5: Experimental Protocols

General Protocol for Handling and Weighing Boronic Acids:

-

Preparation: Work in a well-ventilated fume hood. Ensure an eyewash station and safety shower are accessible.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Weighing: To avoid generating dust, handle the solid material carefully. Use a chemical spatula to transfer the desired amount to a tared weighing vessel.

-

Dissolution: Add the solvent to the solid in a flask. If necessary, gently swirl or stir to dissolve.

-

Cleanup: Clean any spills immediately.[8] Wipe down the balance and surrounding area with a damp cloth. Dispose of all contaminated materials as hazardous waste.

General Protocol for the Synthesis of Arylboronic Acids:

A common method for the synthesis of arylboronic acids is through the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

-

Grignard Reagent Formation: React an aryl halide (e.g., aryl bromide) with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent.

-

Borylation: Cool the Grignard reagent to a low temperature (e.g., -78 °C) and slowly add a trialkyl borate (e.g., triisopropyl borate).

-

Hydrolysis: After the reaction is complete, quench the reaction with an aqueous acid (e.g., HCl) to hydrolyze the boronic ester to the boronic acid.

-

Workup and Purification: Extract the product into an organic solvent. The crude product can be purified by recrystallization or column chromatography.

Section 6: Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the handling and synthesis of arylboronic acids.

Section 7: Biological Relevance of Phenylboronic Acids

Phenylboronic acids and their derivatives have garnered significant interest in medicinal chemistry due to their unique chemical properties. They are known to interact with diols, a functionality present in many biological molecules like sugars and ribonucleosides. This property has been exploited in the development of sensors and therapeutics.

Some halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi.[9] Furthermore, certain phenylboronic acid derivatives have been investigated as inhibitors of β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria.[10] Quaternary ammonium-tethered phenylboronic acids have also been explored for targeted drug delivery to bacterial cells.[11]

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. (4-(Tert-butoxymethyl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 1024017-53-5 [m.chemicalbook.com]

- 4. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.ca [fishersci.ca]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 10. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quaternary Ammonium-Tethered Phenylboronic Acids Appended Supramolecular Nanomicelles as a Promising Bacteria Targeting Carrier for Nitric Oxide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Synthesis of 4-tert-Butoxymethylphenylboronic Acid: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butoxymethylphenylboronic acid, a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, presents a curious case in the landscape of chemical literature. Despite its commercial availability and implied utility, a detailed, publicly accessible account of its initial discovery and synthesis remains elusive. This technical guide addresses the current state of knowledge regarding this compound and, in the absence of a definitive discovery protocol, outlines a plausible synthetic pathway based on established chemical principles.

While a specific seminal publication detailing the "discovery" of this compound could not be located through extensive searches of scientific and patent databases, its existence is confirmed by its availability from various chemical suppliers. This suggests that its synthesis may be documented in proprietary internal records or less accessible literature.

Given the absence of a specific protocol, this guide will propose a theoretical, yet chemically sound, synthetic route. This approach is informed by general methodologies for the synthesis of analogous arylboronic acids and ethers.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves a two-step process starting from commercially available 4-bromobenzyl alcohol. The proposed pathway is as follows:

-

Williamson Ether Synthesis: Protection of the benzylic alcohol as a tert-butyl ether.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a Grignard reaction followed by reaction with a trialkyl borate.

The following sections will detail the hypothetical experimental protocols for these steps.

Experimental Protocols

Step 1: Synthesis of 1-Bromo-4-(tert-butoxymethyl)benzene

This step employs the well-established Williamson ether synthesis to form the tert-butyl ether from 4-bromobenzyl alcohol.

Reaction:

Procedure:

-

To a stirred solution of 4-bromobenzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of a strong acid (e.g., sulfuric acid or a Lewis acid like montmorillonite clay).

-

Bubble isobutylene gas through the solution or add liquefied isobutylene (1.5 eq.).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-bromo-4-(tert-butoxymethyl)benzene.

Step 2: Synthesis of this compound

The final step involves the formation of the boronic acid from the aryl bromide prepared in Step 1. This is typically achieved through a Grignard reaction.

Reaction:

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromo-4-(tert-butoxymethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing.

-

After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid at 0 °C.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound, which can be purified by recrystallization.

Data Presentation

As no specific experimental data for the discovery of this compound has been found, a table of expected quantitative data based on similar reported syntheses is provided below for illustrative purposes.

| Step | Reactant | Product | Theoretical Yield | Expected Purity | Analytical Method |

| 1 | 4-Bromobenzyl alcohol | 1-Bromo-4-(tert-butoxymethyl)benzene | 80-90% | >95% | ¹H NMR, GC-MS |

| 2 | 1-Bromo-4-(tert-butoxymethyl)benzene | This compound | 60-75% | >97% | ¹H NMR, ¹³C NMR, LC-MS |

Mandatory Visualization

The proposed logical workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Proposed synthetic workflow for this compound.

Conclusion

Protecting the Versatile Boron: An In-depth Technical Guide to Protecting Groups for Boronic Acids in Research and Drug Development

An important introductory note: While the tert-butoxymethyl (BOM) group is a known protecting group for alcohols, extensive research of scientific literature and chemical databases reveals no established or routine use of the tert-butoxymethyl group for the direct protection of boronic acids. This guide will therefore focus on the most prevalent and well-documented protecting groups employed for boronic acids, providing the requested in-depth technical information for researchers, scientists, and drug development professionals.

Boronic acids and their derivatives are indispensable tools in modern organic synthesis and medicinal chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Despite their utility, the inherent reactivity and potential instability of the boronic acid moiety often necessitate the use of protecting groups. This guide provides a comprehensive overview of the most important protecting groups for boronic acids, with a focus on their stability, protocols for their installation and removal, and their strategic application in complex synthetic workflows.

The Role of Protecting Groups for Boronic Acids

Boronic acids can be susceptible to various undesired reactions, such as protodeboronation, oxidation, and the formation of boroxines (trimeric anhydrides). Protecting groups are employed to temporarily mask the boronic acid functionality, thereby:

-

Enhancing Stability: Increasing shelf-life and stability towards air, moisture, and chromatography.[1]

-

Preventing Undesired Reactions: Minimizing side reactions like protodeboronation and homocoupling during synthetic transformations.

-

Enabling Iterative Cross-Coupling: Allowing for sequential, controlled cross-coupling reactions by selectively unmasking the boronic acid at the desired synthetic step.[2][3]

-

Improving Handling and Purification: Converting polar, often difficult-to-handle boronic acids into less polar and more easily purifiable esters.[1]

The choice of protecting group is dictated by the specific requirements of the synthetic route, including the stability of the intermediates and the conditions required for subsequent reaction steps.

Key Protecting Groups for Boronic Acids: A Comparative Overview

The most widely used protecting groups for boronic acids are esters formed with diols. The stability and reactivity of the resulting boronate ester are influenced by the steric and electronic properties of the diol.

Pinacol esters are the most common protecting group for boronic acids due to their general stability and ease of formation.[1] They are stable enough for purification by column chromatography and are often reactive enough to be used directly in Suzuki-Miyaura coupling reactions.[1]

MIDA boronates are exceptionally stable, often crystalline solids that are amenable to chromatographic purification and long-term storage at room temperature without degradation.[4][5] A key feature of MIDA boronates is their inertness under anhydrous cross-coupling conditions, which allows for their use as a robust protecting group for the boronic acid functionality.[4] They become active for cross-coupling only upon hydrolysis, a process that can be finely controlled. This "slow-release" mechanism is particularly advantageous when working with unstable boronic acids.[4][6]

For aminoboronic acids, which are important building blocks in medicinal chemistry, the amino group is often protected with a tert-butoxycarbonyl (Boc) group. This protection is crucial for handling these compounds and for preventing undesired side reactions during peptide synthesis or other transformations.

Quantitative Data on Protecting Group Stability

The stability of the protecting group is a critical factor in planning a synthetic sequence. The following table summarizes available data on the stability of common boronic acid protecting groups.

| Protecting Group | Stability to Chromatography | Stability to Air/Moisture | Deprotection Conditions | Reference(s) |

| Pinacol | Generally stable | More stable than boronic acids, but can hydrolyze | Acidic conditions, often with heating; Oxidative cleavage (NaIO₄); Transesterification | [1] |

| MIDA | Highly stable | Exceptionally stable, often for >60 days at RT | Mild basic conditions (e.g., 1M NaOH, NaHCO₃) | [4][5] |

| Boc (for amines) | Stable | Stable | Acidic conditions (e.g., TFA, HCl) | [7] |

Comparative Stability of MIDA Boronates: A study comparing the benchtop stability of various unstable boronic acids with their corresponding MIDA boronates showed that while the free boronic acids decomposed significantly over 15 days, the MIDA boronates remained >95% intact after ≥60 days.[5]

Experimental Protocols

Detailed and reliable experimental protocols are essential for the successful implementation of protecting group strategies.

Protocol 1: Palladium-Catalyzed Borylation of Aryl Bromides (Miyaura Borylation)

-

Reaction: Aryl-Br + Bis(pinacolato)diboron → Aryl-B(pin)

-

Materials:

-

Aryl bromide (1.0 mmol)

-

Bis(pinacolato)diboron (1.1 mmol)

-

Palladium(II) acetate (0.02 mmol)

-

SPhos (0.04 mmol)

-

Potassium acetate (1.5 mmol)

-

Anhydrous 1,4-dioxane (5 mL)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, bis(pinacolato)diboron, palladium(II) acetate, SPhos, and potassium acetate.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Stir the reaction mixture at 80 °C for 16-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired arylboronate ester.[8]

-

Protocol 2: Dehydrative Condensation with MIDA

-

Reaction: Aryl-B(OH)₂ + N-methyliminodiacetic acid → Aryl-B(MIDA)

-

Materials:

-

Boronic acid (0.5 mmol)

-

N-methyliminodiacetic acid (MIDA) (0.6 mmol)

-

Toluene/DMSO (10:1, 6 mL)

-

-

Procedure:

-

Suspend the boronic acid and MIDA in a mixture of toluene and DMSO in a flask equipped with a Dean-Stark apparatus.

-

Heat the mixture at reflux for 6 hours.

-

Cool the reaction vessel to room temperature.

-

Dilute with water (70 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate in vacuo to afford the MIDA boronate product.[9]

-

Protocol 3: Deprotection of Pinacol Boronate Esters

-

Reaction: Aryl-B(pin) → Aryl-B(OH)₂

-

Materials:

-

Pinacol boronate ester

-

Acidic conditions (e.g., HCl in a protic solvent) or oxidative conditions (e.g., NaIO₄)

-

-

Procedure (Acidic Hydrolysis):

-

Dissolve the pinacol boronate ester in a suitable solvent mixture (e.g., acetone/water).

-

Add a catalytic amount of a strong acid (e.g., HCl).

-

Stir the mixture at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, neutralize the acid and extract the boronic acid.

-

Protocol 4: Deprotection of MIDA Boronate Esters

-

Reaction: Aryl-B(MIDA) → Aryl-B(OH)₂

-

Procedure:

-

Dissolve the MIDA boronate in a mixture of THF and 1M aqueous NaOH.

-

Stir at room temperature for approximately 10 minutes.

-

Acidify the mixture and extract the boronic acid into an organic solvent.[2]

-

Protocol 5: N-Boc Protection of Aminophenylboronic Acid Pinacol Ester

-

Reaction: H₂N-Aryl-B(pin) + (Boc)₂O → Boc-HN-Aryl-B(pin)

-

Materials:

-

Aminophenylboronic acid pinacol ester (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equiv)

-

H₂O/THF (2:1 v/v)

-

-

Procedure:

-

In a round bottom flask, dissolve the aminoboronic acid ester and base in a 2:1 mixture of H₂O/THF.

-

Cool the reaction mixture to 0 °C.

-

Add di-tert-butyl dicarbonate in one portion.

-

Stir the reaction at 0 °C for at least 2 hours and then allow it to warm to room temperature over 4 hours.

-

Monitor the reaction via TLC.

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify by column chromatography.[10]

-

Protocol 6: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Reaction: Boc-HN-Aryl-B(pin) → H₃N⁺-Aryl-B(pin) TFA⁻

-

Materials:

-

N-Boc protected aminoboronic acid ester

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Add TFA dropwise (typically 20-50% v/v).

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, remove the solvent and excess TFA in vacuo to yield the amine as its TFA salt.[7]

-

Visualizing Workflows: Iterative Cross-Coupling

The use of MIDA boronates has enabled the development of iterative cross-coupling strategies for the synthesis of complex molecules from simple building blocks. The general workflow is depicted below.

This workflow illustrates how a bifunctional building block (containing both a halide and a MIDA-protected boronic acid) can be used in sequential coupling reactions. The MIDA group protects the boronic acid during the first coupling, and is then cleaved to allow for the second coupling.

A more detailed representation of the decision-making process for choosing a protecting group is shown below.

This simplified decision tree highlights the key considerations when choosing between using a free boronic acid, a pinacol ester, or a MIDA boronate for a synthetic transformation.

Conclusion

The strategic use of protecting groups is fundamental to unlocking the full potential of boronic acids in modern organic synthesis and drug discovery. While pinacol esters remain a workhorse for general applications, the development of highly stable and selectively cleavable protecting groups like MIDA boronates has revolutionized the synthesis of complex molecules through iterative cross-coupling. For aminoboronic acids, the Boc group provides robust protection of the amine functionality. A thorough understanding of the stability, reactivity, and associated protocols for these protecting groups, as outlined in this guide, is crucial for any researcher working in this dynamic field.

References

- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. MIDA Boronates [sigmaaldrich.com]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-tert-Butoxymethylphenylboronic Acid in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids. 4-tert-Butoxymethylphenylboronic acid is a valuable building block in this context, allowing for the introduction of a protected hydroxymethylphenyl moiety. The tert-butoxymethyl group is a stable protecting group that can be readily cleaved under acidic conditions to reveal the corresponding benzyl alcohol, providing a versatile handle for further functionalization in multi-step syntheses.

These application notes provide a comprehensive overview of the Suzuki coupling protocol using this compound, including detailed experimental procedures, a summary of reaction conditions, and key considerations for successful implementation.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide to form a Palladium(II) complex.

-

Transmetalation: In the presence of a base, the organoboron species (boronic acid) transfers its organic group to the Palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Palladium(0) catalyst for the next cycle.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These conditions are representative and may require optimization for specific substrates.

Table 1: Suzuki Coupling of this compound with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Dioxane | 100 | 8 | 95 |

| 3 | 3-Bromopyridine | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 88 |

| 4 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O | 90 | 10 | 90 |

Table 2: Suzuki Coupling of this compound with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroacetophenone | Pd₂(dba)₃ (2) | XPhos (6) | K₃PO₄ (3) | t-BuOH/H₂O | 100 | 24 | 75 |

| 2 | 2-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ (3) | Dioxane | 120 | 18 | 81 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the synthesis of a biphenyl derivative using this compound and an aryl bromide.

Materials:

-

This compound (1.2 mmol)

-

Aryl bromide (1.0 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Anhydrous solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water, 10 mL) and the palladium catalyst (0.03 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 8-16 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Mandatory Visualization

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]

References

Application Notes and Protocols for 4-tert-Butoxymethylphenylboronic Acid in Biaryl Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butoxymethylphenylboronic acid is a versatile organoboron compound utilized in the synthesis of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The tert-butoxymethyl group serves as a protected hydroxymethyl group, allowing for the introduction of a benzylic alcohol functionality post-coupling. This protecting group strategy is advantageous as it is stable under typical Suzuki-Miyaura cross-coupling conditions and can be readily cleaved under acidic conditions to reveal the desired hydroxymethyl group. This application note provides detailed protocols and data for the use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds.

Key Applications

-

Pharmaceutical Synthesis: Biaryl scaffolds are common motifs in drug candidates. The use of this compound allows for the synthesis of complex biaryl molecules with a hydroxymethyl group, which can be a key pharmacophore or a handle for further functionalization.

-

Materials Science: The controlled introduction of functional groups is crucial in the design of organic electronic materials. The hydroxymethyl group, unmasked from the tert-butoxymethyl precursor, can influence the electronic properties and intermolecular interactions of the final biaryl product.

-

Agrochemical Development: Many modern pesticides and herbicides are based on biaryl structures. The ability to introduce a hydroxymethyl functionality can be used to fine-tune the biological activity and environmental profile of these compounds.

Data Presentation: Suzuki-Miyaura Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.

| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 85-95 |

| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 80-90 |

| 4 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 75-85 |

Note: Yields are approximate and can vary based on the specific substrate and reaction scale. Optimization of reaction conditions may be necessary for specific applications.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general starting point for the coupling of an aryl halide with this compound.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, RuPhos) (2-10 mol%)

-

Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH)

-

Water (degassed)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., Toluene, 4 mL) and degassed water (1 mL).

-

Stir the reaction mixture vigorously at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol for Deprotection of the tert-Butoxymethyl Group

The tert-butoxymethyl group can be cleaved to reveal the hydroxymethyl group under acidic conditions.

Materials:

-

Biaryl product with tert-butoxymethyl group

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the biaryl compound in dichloromethane.

-

Add trifluoroacetic acid (TFA) dropwise at room temperature.

-